N-benzyl-2-(1H-indol-2-yl)-N-methyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-benzyl-2-(1H-indol-2-yl)-N-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that features a unique structure combining an indole ring, a thiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(1H-indol-2-yl)-N-methyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Thiazole Ring Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The indole and thiazole rings are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(1H-indol-2-yl)-N-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-2-(1H-indol-2-yl)-N-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Material Science: The compound’s structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, which can lead to the development of new drugs.
Industrial Applications: The compound can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of N-benzyl-2-(1H-indol-2-yl)-N-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(1H-indol-3-yl)-N-methylethanamine
- N-benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide
- N-(1-benzyl-1H-indol-3-yl)methyl-N,N-dimethylamine benzoate
Uniqueness
N-benzyl-2-(1H-indol-2-yl)-N-methyl-1,3-thiazole-4-carboxamide is unique due to the presence of both indole and thiazole rings, which provide a distinct set of chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-benzyl-2-(1H-indol-2-yl)-N-methyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-23(12-14-7-3-2-4-8-14)20(24)18-13-25-19(22-18)17-11-15-9-5-6-10-16(15)21-17/h2-11,13,21H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBYBQCFEPYZOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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